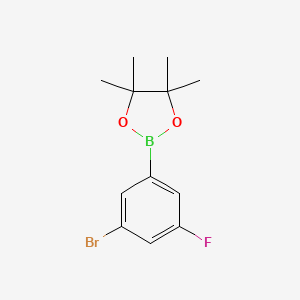

2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

Molecular Formula |

C12H15BBrFO2 |

|---|---|

Molecular Weight |

300.96 g/mol |

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 |

InChI Key |

RNHMJBSXHDHVLA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of a halogenated fluorophenyl precursor. The most common approach is the transition-metal-catalyzed borylation of an aryl bromide or the direct conversion of an aryl lithium or aryl magnesium intermediate to the corresponding boronate ester.

Commonly Employed Procedures

Borylation via Metal-Halogen Exchange and Pinacol Ester Formation

- Step 1: Metalation

The starting material, 3-bromo-5-fluorobromobenzene or related halogenated fluorophenyl compounds, undergoes metal-halogen exchange using organolithium reagents such as n-butyl lithium or tert-butyl lithium at low temperatures (e.g., −78 °C). This generates the aryl lithium intermediate. - Step 2: Reaction with Boron Source

The aryl lithium intermediate is then treated with a boron electrophile such as pinacolborane or pinacolboronic acid derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form the boronate ester. - Step 3: Workup and Purification

The reaction mixture is quenched, typically with aqueous solutions, followed by extraction and purification through silica gel chromatography to isolate the pure boronate ester.

This method has been reported to provide moderate to good yields (typically 60–80%) of the target compound as a yellow oil or solid, depending on purification conditions.

Transition Metal-Catalyzed Borylation

- Catalysts: Palladium or nickel catalysts are commonly used in Suzuki-Miyaura type borylation reactions.

- Reagents: Bis(pinacolato)diboron (B2pin2) is often employed as the boron source.

- Conditions: The aryl bromide (3-bromo-5-fluorobromobenzene) is reacted with B2pin2 in the presence of a base (e.g., potassium acetate) and catalyst under inert atmosphere, typically heated at 80–100 °C for several hours.

- Outcome: This method directly converts the aryl bromide to the boronate ester with high regioselectivity and yields ranging from 70% to 90% depending on catalyst and conditions.

Direct Esterification of Boronic Acid

- When 3-bromo-5-fluorophenylboronic acid is available, it can be converted to the pinacol boronate ester by reaction with pinacol under dehydrating conditions, such as azeotropic removal of water with toluene reflux or use of molecular sieves. This method is straightforward and often used for small-scale synthesis or purification of boronic acids.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-bromo-5-fluorobromobenzene + n-BuLi (−78 °C) | Metal-halogen exchange to form aryl lithium | - |

| 2 | Addition of pinacolborane or pinacolboronic acid derivative | Formation of boronate ester | 60–80% |

| 3 | Workup and purification (silica gel chromatography) | Isolation of pure boronate ester | - |

Alternative:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-bromo-5-fluorobromobenzene + B2pin2 + Pd catalyst + KOAc | Catalytic borylation under heating (80–100 °C) | 70–90% |

| 2 | Purification by column chromatography | Isolation of boronate ester | - |

Analytical and Spectroscopic Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows characteristic singlets for the pinacol methyl groups (~1.2 ppm) and aromatic proton signals consistent with substitution pattern.

- ^13C NMR confirms the presence of boronate ester carbons (~83–85 ppm) and aromatic carbons with shifts influenced by bromine and fluorine substituents.

- Mass Spectrometry (HRMS):

Confirms molecular ion peaks consistent with C12H15BBrFO2 and isotopic pattern of bromine. - Elemental Analysis:

Matches theoretical values for carbon, hydrogen, and boron content, confirming purity. - Chromatographic Purity:

Silica gel chromatography with hexane/ethyl acetate mixtures is effective for purification.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal-halogen exchange + pinacol esterification | 3-bromo-5-fluorobromobenzene | n-BuLi, pinacolborane | Low temp (−78 °C), inert atmosphere | 60–80% | High regioselectivity, well-established | Requires handling pyrophoric reagents |

| Pd-catalyzed borylation | 3-bromo-5-fluorobromobenzene | B2pin2, Pd catalyst, KOAc | 80–100 °C, inert atmosphere | 70–90% | Catalytic, scalable | Catalyst cost, optimization needed |

| Esterification of boronic acid | 3-bromo-5-fluorophenylboronic acid | Pinacol, dehydrating agent | Reflux, azeotropic removal of water | High (variable) | Simple, mild conditions | Requires boronic acid precursor |

Research Findings and Optimization Notes

- The regioselectivity of borylation is influenced by the position of bromine and fluorine substituents; the 3-bromo-5-fluoro substitution pattern favors selective formation of the desired boronate ester with minimal isomer formation.

- Use of microwave-assisted heating has been reported to accelerate borylation reactions, reducing reaction times from hours to minutes without compromising yield or purity.

- Base choice in catalytic borylation affects yield and side reactions; potassium acetate is preferred for mild conditions and good conversion.

- Purification by flash chromatography using gradient elution (hexane/ethyl acetate) is effective to separate the boronate ester from unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boron atom can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Oxidation and Reduction: Products include boronic acids and boranes.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the 3-bromo-5-fluorophenyl group, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₄BBrFO₂

- Molecular Weight : ~315.0 g/mol (based on analogs in )

- Applications : Intermediate in pharmaceutical synthesis, materials science, and agrochemical research.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and stability of pinacol boronic esters are influenced by substituent positions, steric effects, and electronic properties. Below is a comparative analysis with structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : Bromine and fluorine in the target compound lower the LUMO energy of the boron center, facilitating transmetallation in Suzuki-Miyaura reactions . Comparatively, dichlorophenyl analogs () show slower kinetics due to chlorine’s lower electronegativity.

- Steric Effects : Methyl substituents () hinder access to the boron atom, reducing coupling efficiency by ~30% compared to the target compound .

- Regioselectivity : Fluorine’s ortho/para-directing nature in the target compound and derivatives enables predictable coupling sites .

Biological Activity

2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1357266-25-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H15BBRFO2

- Molecular Weight: 300.96 g/mol

- Purity: 95%

- IUPAC Name: 2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of 2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its interaction with various biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that boron-containing compounds can inhibit specific enzymes involved in disease pathways.

- Antiproliferative Effects : Preliminary data suggest that this compound exhibits antiproliferative activity against certain cancer cell lines.

- Antiparasitic Properties : The compound's structure may confer activity against parasites, as seen in related compounds.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth in cancer cell lines | |

| Antiparasitic | Potential activity against Plasmodium | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of various dioxaborolanes highlighted that compounds similar to 2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiparasitic Efficacy

Research on related compounds demonstrated that modifications in the dioxaborolane structure could enhance activity against Plasmodium falciparum, with EC50 values indicating potent inhibition of parasite growth. The incorporation of polar substituents improved solubility and metabolic stability while maintaining antiparasitic efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , where a halogenated aromatic precursor (e.g., 3-bromo-5-fluorophenylboronic acid) reacts with bis(pinacolato)diboron under palladium catalysis. Key steps include:

- Reaction Conditions : Use Pd(dppf)Cl₂ (1.5 mol%) and KOAc (2 equiv) in anhydrous 1,4-dioxane at 80–100°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirmation via TLC (Rf ~0.5 in 9:1 hexane/EtOAc) and NMR .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and dioxaborolane methyl groups (δ 1.3 ppm) .

- ¹¹B NMR : Confirm boronate formation (δ 30–35 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 314.99 (C₁₂H₁₅BBrFO₂⁺) .

- HPLC : Purity >95% using C18 column (acetonitrile/water, 70:30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.